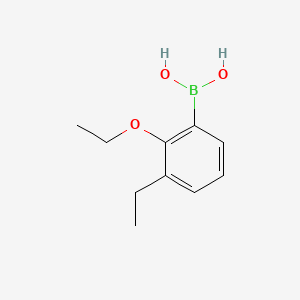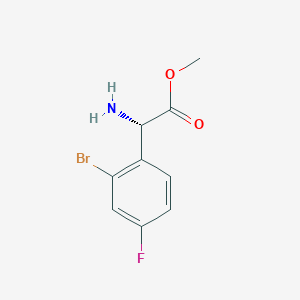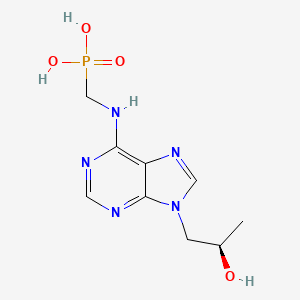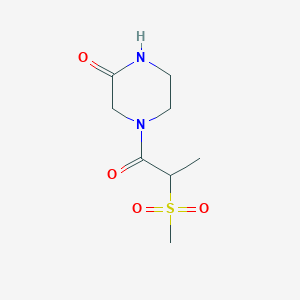![molecular formula C32CuF16N8 B14891954 (SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD00274642, also known as 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine Copper (II), is a copper-based phthalocyanine compound. It is characterized by its unique structure, which includes sixteen fluorine atoms attached to the phthalocyanine ring. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00274642 typically involves the reaction of copper (II) salts with hexadecafluorophthalocyanine precursors. The process often requires high temperatures and specific reaction conditions to ensure the proper formation of the phthalocyanine ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of MFCD00274642 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified by sublimation to remove any impurities and achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
MFCD00274642 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanines .
Aplicaciones Científicas De Investigación
MFCD00274642 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in the development of biosensors and imaging agents.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties
Mecanismo De Acción
The mechanism of action of MFCD00274642 involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells. The compound’s unique electronic properties also enable it to act as an efficient electron transporter in photovoltaic cells and OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
Copper (II) phthalocyanine: Similar in structure but lacks the fluorine atoms, resulting in different electronic properties.
Zinc phthalocyanine: Contains zinc instead of copper, leading to variations in stability and reactivity.
Iron (II) phthalocyanine: Another metal-substituted phthalocyanine with distinct catalytic properties
Uniqueness
MFCD00274642 is unique due to the presence of sixteen fluorine atoms, which significantly enhance its stability and electronic properties compared to other phthalocyanines. This makes it particularly valuable in applications requiring high stability and efficient electron transport .
Propiedades
Fórmula molecular |
C32CuF16N8 |
|---|---|
Peso molecular |
863.9 g/mol |
Nombre IUPAC |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-icosaene |
InChI |
InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38; |
Clave InChI |
UODNOTBRKFOZDL-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6C(=C(C(=C7F)F)F)F)C8=C5C(=C(C(=C8F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)



![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)


![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
